芬戈莫德-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
芬戈莫德-d4 是芬戈莫德的氘代形式,芬戈莫德是一种鞘氨醇-1-磷酸受体调节剂。 它主要用作生物分析方法中的内标,用于定量生物样品中芬戈莫德及其代谢物。 芬戈莫德本身是一种免疫调节药物,用于治疗多发性硬化症 .
科学研究应用
芬戈莫德-d4 在科学研究中被广泛用于以下应用:
生物分析方法: 作为高性能液相色谱和质谱方法中的内标,用于定量生物样品中芬戈莫德及其代谢物.
药代动力学研究: 研究芬戈莫德在体内的吸收、分布、代谢和排泄.
药物开发: 基于芬戈莫德结构开发新的治疗剂.
多发性硬化症研究: 研究芬戈莫德在治疗多发性硬化症中的作用机制和治疗效果.
作用机制
芬戈莫德-d4 作为内标,不发挥药理作用。 芬戈莫德本身通过与淋巴细胞上的鞘氨醇-1-磷酸受体结合发挥作用,阻止其从淋巴结中迁移。 这减少了外周血中的淋巴细胞数量,从而调节免疫反应,减少多发性硬化症的炎症 .
生化分析
Biochemical Properties
Fingolimod-d4 plays a crucial role in biochemical reactions by modulating sphingosine 1-phosphate receptors. It interacts with various enzymes, proteins, and other biomolecules. Fingolimod-d4 is phosphorylated by sphingosine kinase 2 to form fingolimod-phosphate, which then binds to sphingosine 1-phosphate receptors (S1PRs) on the surface of lymphocytes . This binding prevents lymphocytes from exiting lymph nodes, thereby reducing their presence in the central nervous system and mitigating autoimmune attacks in multiple sclerosis .
Cellular Effects
Fingolimod-d4 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By binding to sphingosine 1-phosphate receptors, Fingolimod-d4 induces lymphocyte sequestration, reducing their circulation and subsequent infiltration into the central nervous system . This action helps in reducing inflammation and neurodegeneration in multiple sclerosis. Additionally, Fingolimod-d4 has been shown to induce apoptosis, autophagy, and cell cycle arrest in certain cell types .
Molecular Mechanism
At the molecular level, Fingolimod-d4 exerts its effects primarily through its active metabolite, fingolimod-phosphate. This metabolite binds to sphingosine 1-phosphate receptors, particularly S1PR1, S1PR3, S1PR4, and S1PR5 . The binding of fingolimod-phosphate to these receptors leads to their internalization and degradation, resulting in functional antagonism. This process inhibits lymphocyte egress from lymph nodes and reduces their migration to sites of inflammation . Additionally, Fingolimod-d4 modulates various signaling pathways, including the PI3K/Akt pathway, which is involved in cell survival and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fingolimod-d4 have been observed to change over time. Fingolimod-d4 is stable under standard laboratory conditions, but its effects can vary depending on the duration of exposure. Long-term studies have shown that continuous exposure to Fingolimod-d4 can lead to sustained lymphocyte sequestration and reduced inflammation . Prolonged use may also result in receptor desensitization and reduced efficacy .
Dosage Effects in Animal Models
The effects of Fingolimod-d4 vary with different dosages in animal models. At low doses, Fingolimod-d4 effectively reduces lymphocyte circulation and inflammation without significant adverse effects . At higher doses, Fingolimod-d4 can cause toxic effects, including bradycardia, macular edema, and increased susceptibility to infections . These dose-dependent effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
Fingolimod-d4 is involved in several metabolic pathways. It is primarily metabolized by sphingosine kinase 2 to form fingolimod-phosphate . Additionally, it undergoes oxidation by cytochrome P450 4F2 and fatty acid-like metabolism to various inactive metabolites . These metabolic pathways are crucial for the regulation of Fingolimod-d4’s bioavailability and therapeutic efficacy .
Transport and Distribution
Fingolimod-d4 is transported and distributed within cells and tissues through its interaction with sphingosine 1-phosphate receptors. It is primarily localized in lymphoid tissues, where it exerts its immunomodulatory effects . Fingolimod-d4 is also distributed to the central nervous system, where it helps reduce neuroinflammation and neurodegeneration . The transport and distribution of Fingolimod-d4 are influenced by its binding to plasma proteins and its ability to cross the blood-brain barrier .
Subcellular Localization
Fingolimod-d4 is localized in various subcellular compartments, including the plasma membrane, cytoplasm, and nucleus . Its subcellular localization is influenced by its phosphorylation status and interaction with sphingosine 1-phosphate receptors . Fingolimod-d4’s activity and function are modulated by its localization, with its immunomodulatory effects primarily occurring at the plasma membrane and its apoptotic effects occurring in the cytoplasm and nucleus .
准备方法
合成路线和反应条件
芬戈莫德-d4 的合成涉及将氘原子掺入芬戈莫德分子中。 这通常通过在合成过程中使用氘代试剂或溶剂来实现。 具体的合成路线和反应条件可能会有所不同,但通常涉及多个有机合成步骤,包括官能团的保护和脱保护,以及选择性氘化 .
工业生产方法
This compound 的工业生产遵循与实验室合成类似的原理,但规模更大。 该过程涉及使用高纯度氘代试剂和溶剂,以确保氘原子的掺入。 生产过程针对产率和纯度进行了优化,并采取了严格的质量控制措施,以确保最终产品的稳定性 .
化学反应分析
反应类型
芬戈莫德-d4 与其非氘代对应物一样,可以发生各种化学反应,包括:
氧化: 芬戈莫德可以被氧化形成芬戈莫德磷酸酯,其活性代谢物。
还原: 还原反应可用于修饰芬戈莫德分子上的官能团。
常用试剂和条件
This compound 反应中常用的试剂包括过氧化氢等氧化剂,硼氢化钠等还原剂,以及促进取代反应的各种催化剂。 反应条件通常涉及控制温度和 pH 值,以确保所需的化学转化 .
主要产物
This compound 反应形成的主要产物包括其活性代谢物芬戈莫德磷酸酯,以及可用于进一步研究和开发的各种衍生物 .
相似化合物的比较
类似化合物
芬戈莫德: 芬戈莫德-d4 的非氘代形式,用作免疫调节药物。
芬戈莫德磷酸酯: 芬戈莫德的活性代谢物,发挥其治疗作用。
其他鞘氨醇-1-磷酸受体调节剂: 如西莫诺德和奥扎尼莫德等化合物,也靶向鞘氨醇-1-磷酸受体.
独特性
This compound 在生物分析方法中作为内标的用途是独一无二的。 氘原子的掺入提供了明显的质量差异,允许在复杂的生物基质中准确定量芬戈莫德及其代谢物 .
生物活性
Fingolimod-d4, a deuterated form of fingolimod (FTY720), is primarily known for its role as a sphingosine-1 phosphate (S1P) receptor modulator. This compound has been extensively studied for its biological activity, particularly in the context of multiple sclerosis (MS) and other autoimmune diseases. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of Fingolimod-d4.
Fingolimod-d4 functions by modulating S1P receptors, which play a crucial role in lymphocyte egress from lymph nodes. The active metabolite, fingolimod-phosphate (fingolimod-P), exhibits high potency at several S1P receptors (S1PRs), notably S1PR1, S1PR4, and S1PR5. This modulation results in:
- Inhibition of lymphocyte trafficking : Fingolimod-d4 reduces the migration of T lymphocytes to the central nervous system (CNS), thereby diminishing autoimmune responses that contribute to MS pathology .
- Neuroprotective effects : Beyond immunomodulation, fingolimod-P may have direct effects on neural cells, contributing to neuroprotection and repair mechanisms .
Pharmacokinetics
The pharmacokinetic profile of Fingolimod-d4 indicates that it is metabolized similarly to its parent compound. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Bioavailability | High |
Peak plasma concentration | 1-2 months after administration |
Steady-state concentration | Approximately 10-fold higher than initial dose |
Clinical Efficacy
Fingolimod-d4 has been evaluated in clinical settings, particularly for treating relapsing-remitting multiple sclerosis (RRMS). A notable study demonstrated its efficacy compared to interferon beta-1a, with results indicating:
- Annualized relapse rate (ARR) : Fingolimod-d4 showed a significantly lower ARR (0.122) compared to interferon beta-1a (0.675), with a p-value < 0.0001 .
- Lymphocyte count reduction : Consistent with its mechanism, fingolimod-d4 effectively reduced peripheral blood lymphocyte counts, achieving a nadir of approximately 0.5 × 10^9 cells/L during treatment .
Safety Profile
The safety profile of Fingolimod-d4 has been assessed through various studies. The findings indicate:
- Common adverse effects : These include bradycardia, elevated liver enzymes, and increased risk of infections due to immunosuppression .
- Long-term tolerance : Longitudinal studies suggest that patients generally tolerate fingolimod-d4 well over extended periods, with manageable side effects .
Case Studies and Real-World Evidence
Several observational studies have provided insights into the real-world effectiveness and safety of Fingolimod-d4:
- Hungary Study : A nationwide study involving 570 patients reported that 66.7% of patients remained relapse-free after an average treatment duration of two years. The mean change in Expanded Disability Status Scale (EDSS) scores was -0.30, indicating improved clinical outcomes .
- Taiwan Study : Another study highlighted that fingolimod treatment led to a significant reduction in ARR and maintained effectiveness over time, with serious adverse events occurring in only 15.9% of cases .
属性
IUPAC Name |
2-amino-1,1,3,3-tetradeuterio-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO2/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22/h9-12,21-22H,2-8,13-16,20H2,1H3/i15D2,16D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGQTZUTZRNORY-ONNKGWAKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(CCC1=CC=C(C=C1)CCCCCCCC)(C([2H])([2H])O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of using Fingolimod-d4 in the analysis of Fingolimod in biological samples?
A1: Fingolimod-d4 is employed as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying Fingolimod in human blood []. Internal standards are crucial in bioanalysis to correct for variations during sample preparation and ionization efficiency in the mass spectrometer. They improve the accuracy and precision of the method.
Q2: Can you elaborate on the analytical method validation parameters specifically impacted by using Fingolimod-d4?
A2: The use of Fingolimod-d4 directly influences several key method validation parameters:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。